molecular formula C9H9N3O2S2 B2811607 [(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid CAS No. 497174-93-3

[(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid

Cat. No. B2811607
CAS RN: 497174-93-3
M. Wt: 255.31
InChI Key: PMGRDLPMNWUUHO-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves condensation reactions . For example, 1-(3-Mesityl-3-methylcyclobutyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-ethan-1-one was synthesized by condensation of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one with potassium carbonate in the presence of acetone .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives are diverse and depend on the specific compound. Some compounds have shown promising cytotoxic activity against certain cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives vary depending on the specific compound. For example, (4-Methyl-4H-1,2,4-triazol-3-yl)methanol is a solid with a molecular weight of 150.17 .

Scientific Research Applications

Synthesis and Biological Activities

The derivatives of 1,2,4-triazole, including [(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid, have been synthesized and investigated for various biological activities. These compounds are known for their potential in showing analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. Their synthesis involves the etherification of corresponding 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acids with different alcohols in the presence of concentrated sulfuric acid. This process results in the production of esters that have been found to be mostly non-toxic and low-toxic, indicating their safety for further pharmacological applications (Salionov, 2015).

Structural Studies and Tautomeric Recognition

Structural and spectroscopic studies on similar triazole derivatives highlight the importance of recognizing thiol-thione tautomeric forms. These studies are crucial for understanding the chemical behavior and potential reactivity of these compounds, which can influence their biological activity and stability (Siwek et al., 2008).

Synthesis of Complexes for Potential Applications

The synthesis of complexes involving 1,2,4-triazole derivatives has been explored to enhance their pharmacological properties. For instance, the creation of a Hg(II) complex with a specific 1,2,4-triazole ligand demonstrates the versatility of these compounds in forming stable and potentially biologically active complexes (Castiñeiras et al., 2018).

Anti-inflammatory and Analgesic Activities

A significant area of application for 1,2,4-triazole derivatives is their use in developing anti-inflammatory and analgesic drugs. Several studies have synthesized and tested various 1,2,4-triazole derivatives, identifying compounds with significant anti-inflammatory and analgesic activities. This suggests the potential of these compounds in therapeutic applications, especially in treating conditions requiring anti-inflammatory and pain-relieving medications (Hunashal et al., 2014).

Safety and Hazards

The safety and hazards of 1,2,4-triazole derivatives also depend on the specific compound. For example, (4-methyl-4H-1,2,4-triazol-3-yl)methanamine has hazard statements H302, H315, H318, H335 .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives are likely to focus on the discovery and development of more effective and potent compounds, given their wide range of biological activities .

properties

IUPAC Name

2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S2/c1-12-8(6-3-2-4-15-6)10-11-9(12)16-5-7(13)14/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGRDLPMNWUUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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